molecular formula C18H18N2O4 B2641827 ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate CAS No. 339013-65-9

ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Cat. No.: B2641827
CAS No.: 339013-65-9
M. Wt: 326.352
InChI Key: DOPADPSFGUKWDI-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core, an ethyl ester group, and a 4-methoxybenzyl substituent. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate typically involves a multi-step process. One common method includes the condensation of o-phenylenediamine with ethyl 4-methoxybenzylideneacetate under acidic conditions to form the benzimidazole core. This is followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the methoxybenzyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Ethyl 3-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate can be compared with other benzimidazole derivatives, such as:

    Mebendazole: An antiparasitic drug with a similar benzimidazole core but different substituents.

    Albendazole: Another antiparasitic agent with structural similarities.

    Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These differences can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-[(4-methoxyphenyl)methyl]-2-oxobenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-24-18(22)20-16-7-5-4-6-15(16)19(17(20)21)12-13-8-10-14(23-2)11-9-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPADPSFGUKWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325700
Record name ethyl 3-[(4-methoxyphenyl)methyl]-2-oxobenzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666311
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339013-65-9
Record name ethyl 3-[(4-methoxyphenyl)methyl]-2-oxobenzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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